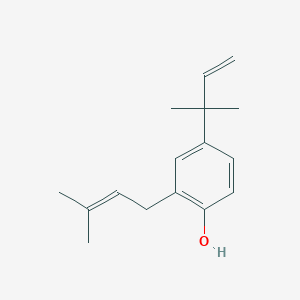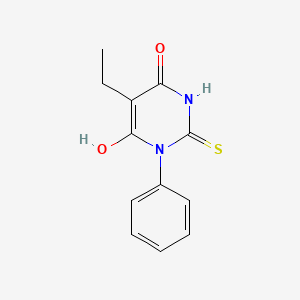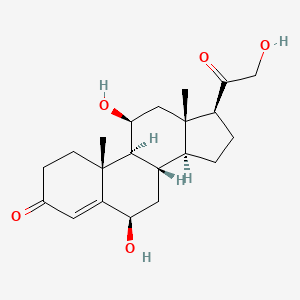
6-Hydroxycorticosterone
Overview
Description
6-Hydroxycorticosterone is an endogenous steroid and a metabolite of corticosterone. It is produced in the adrenal cortex and plays a significant role in the metabolism and clearance of corticosterone. This compound is involved in various physiological processes, including stress response, immune function, and regulation of energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxycorticosterone can be synthesized through the hydroxylation of corticosterone. The hydroxylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4. The reaction conditions often involve the use of organic solvents and specific temperature and pH conditions to optimize the yield .
Industrial Production Methods: Industrial production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the natural metabolic pathways in the human body, ensuring efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxycorticosterone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as 6-oxo-corticosterone.
Reduction: Reduction of the hydroxyl group to form 6-dehydroxycorticosterone.
Substitution: Substitution reactions involving the hydroxyl group at the 6th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: 6-oxo-corticosterone.
Reduction: 6-dehydroxycorticosterone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxycorticosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthesis.
Biology: Serves as a biomarker for the activity of cytochrome P450 enzymes, particularly CYP3A4.
Medicine: Investigated for its potential role in the diagnosis and treatment of adrenal disorders such as Cushing’s syndrome and Addison’s disease.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
6-Hydroxycorticosterone exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Corticosterone: The parent compound from which 6-Hydroxycorticosterone is derived.
18-Hydroxycorticosterone: Another hydroxylated derivative of corticosterone with similar physiological roles.
Hydrocortisone: A closely related compound with significant therapeutic applications.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6th position, which significantly influences its metabolic and physiological properties. This hydroxylation differentiates it from other similar compounds and contributes to its distinct role in steroid metabolism and clearance .
Properties
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17S)-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-20-6-5-11(23)7-15(20)16(24)8-12-13-3-4-14(18(26)10-22)21(13,2)9-17(25)19(12)20/h7,12-14,16-17,19,22,24-25H,3-6,8-10H2,1-2H3/t12-,13-,14+,16+,17-,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNAPJPBOKGSU-JJKSKHOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4C(=O)CO)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972489 | |
| Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-25-2 | |
| Record name | 6-Hydroxycorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)
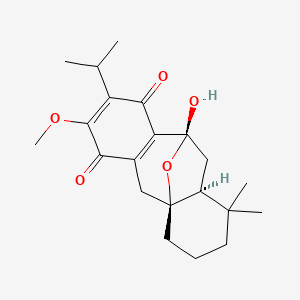
![N-(cyclohexylmethyl)-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-9-amine](/img/structure/B1215990.png)
![7-(methoxymethyl)-3-(2-methoxyphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B1215993.png)
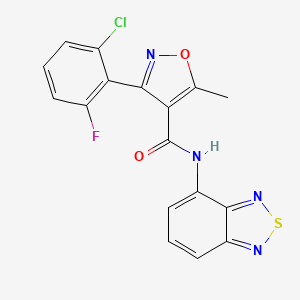
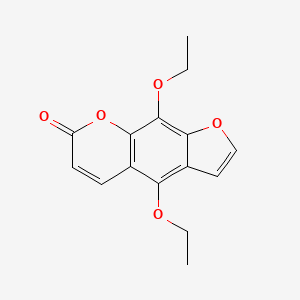
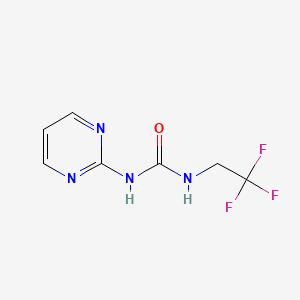
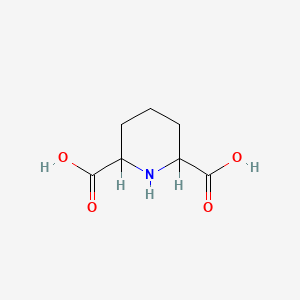
![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)

